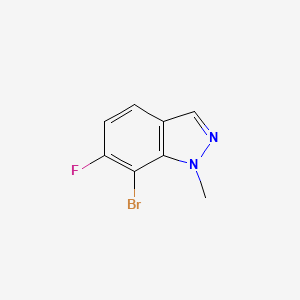

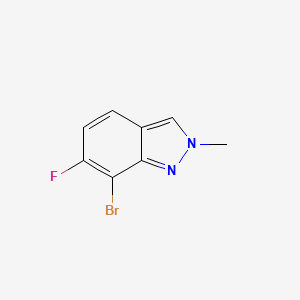

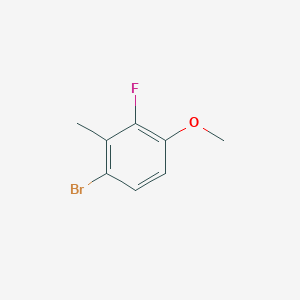

7-Bromo-6-fluoro-2-methyl-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-6-fluoro-2-methyl-indazole is a compound with significant potential in the field of research and industry. It has a molecular formula of C8H6BrFN2 and a molecular weight of 229.05 g/mol .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6BrFN2/c1-12-4-5-2-3-6 (9)7 (10)8 (5)11-12/h2-4H,1H3 .Chemical Reactions Analysis

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . A novel, regioselective, and atom economic synthesis of 2H-indazole from substituted o-nitrobenzylamines via partial reduction followed by intramolecular N–N bond formation was developed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.05 g/mol . The compound is not intended for human or veterinary use and is for research use only.Applications De Recherche Scientifique

7-Bromo-6-fluoro-2-methyl-indazole has been used in a variety of scientific research applications. It is used as a starting material for the synthesis of indazoles, thiazoles, and pyrazoles, which are important intermediates in the synthesis of biologically active compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, oxazoles, and pyridines. It has also been used in the synthesis of various fluorinated compounds, such as fluoroalkenes and fluoroalcohols. In addition, this compound has been used in the synthesis of various optically active compounds, such as chiral compounds and enantiomers.

Mécanisme D'action

Target of Action

It is known that indazole derivatives, which include 7-bromo-6-fluoro-2-methyl-indazole, are key components to functional molecules used in a variety of everyday applications . They are also known to have a broad range of chemical and biological properties .

Mode of Action

The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s predicted boiling point is 3220±220 °C, and its predicted density is 170±01 g/cm3 . These properties could influence its bioavailability.

Result of Action

Indazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 7-Bromo-6-fluoro-2-methyl-indazole in laboratory experiments include its low cost, its easy availability, and its ability to form complex structures with various functional groups. The main limitation of this compound is its instability in the presence of light and air.

Orientations Futures

The future directions for research on 7-Bromo-6-fluoro-2-methyl-indazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of biologically active compounds. In addition, further research is needed on the development of safer and more efficient methods for the synthesis of this compound. Finally, further research is needed on the development of new and improved synthetic routes for the synthesis of this compound and its derivatives.

Méthodes De Synthèse

7-Bromo-6-fluoro-2-methyl-indazole can be synthesized from 2-methylindazole by a two-step process. In the first step, the 2-methylindazole is reacted with bromine to form 7-bromo-2-methylindazole. In the second step, the 7-bromo-2-methylindazole is reacted with hydrofluoric acid (HF) to form this compound. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction is usually completed within 1-2 hours.

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-6-fluoro-2-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPGITHMNBBPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=C(C2=N1)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)